Timentin sodium

Description

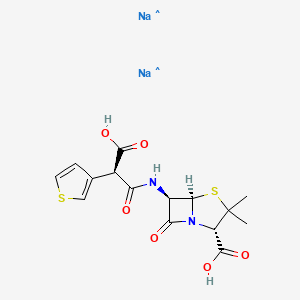

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H16N2Na2O6S2 |

|---|---|

Molecular Weight |

430.4 g/mol |

InChI |

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/t7-,8-,9+,12-;;/m1../s1 |

InChI Key |

IPRJTUDVZGEREZ-QBGWIPKPSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C.[Na].[Na] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na].[Na] |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action

Ticarcillin (B1683155): Inhibition of Bacterial Cell Wall Synthesis

Ticarcillin, a carboxypenicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. wsu.eduresearchgate.net The primary target of ticarcillin is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). researchgate.net These enzymes, which include transpeptidases, are crucial for the final steps of peptidoglycan synthesis. Peptidoglycan is a vital polymer that forms the structural backbone of the bacterial cell wall, providing it with rigidity and protection against osmotic stress. researchgate.net

The mechanism of inhibition involves the acylation of the active site of PBPs by ticarcillin. researchgate.net The β-lactam ring of ticarcillin is structurally similar to the D-Ala-D-Ala moiety of the natural substrate of PBPs. This structural mimicry allows ticarcillin to bind to the active site of these enzymes. The strained amide bond within the β-lactam ring is then cleaved, leading to the formation of a stable, covalent acyl-enzyme intermediate. This irreversible binding inactivates the PBP, preventing the cross-linking of peptidoglycan chains. wsu.eduresearchgate.net The disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death. wsu.edu

However, the efficacy of ticarcillin alone is often compromised by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the β-lactam ring of ticarcillin, rendering the antibiotic inactive before it can reach its PBP targets. wsu.edu

Clavulanic Acid: A β-Lactamase Inhibitor

Clavulanic acid is a potent, mechanism-based inhibitor of a wide range of bacterial β-lactamases. nih.gov While it possesses weak intrinsic antibacterial activity, its primary role in Timentin is to protect ticarcillin from inactivation by these enzymes. nih.gov This allows ticarcillin to effectively reach and inhibit the PBPs of β-lactamase-producing bacteria. nih.gov

Clavulanic acid functions as a "suicide inhibitor." nih.gov This means that it is recognized as a substrate by the β-lactamase enzyme and enters the normal catalytic cycle. However, unlike a true substrate, clavulanic acid is converted into a highly reactive intermediate that covalently and irreversibly binds to the enzyme's active site, leading to its inactivation. nih.gov

The process begins with the acylation of a key serine residue within the β-lactamase active site by the β-lactam ring of clavulanic acid, forming an acyl-enzyme intermediate. mdpi.com This initial step is similar to the hydrolysis of a β-lactam antibiotic. However, the clavulanic acid-derived acyl-enzyme intermediate is unstable and undergoes a series of chemical rearrangements. These rearrangements lead to the formation of a more stable, covalently bound species that effectively traps the enzyme in an inactive state. nih.gov

The inactivation of β-lactamase by clavulanic acid is a complex process involving several steps. Upon binding to the active site, the β-lactam ring of clavulanic acid is attacked by the nucleophilic hydroxyl group of a serine residue, typically Ser-70 in class A β-lactamases. rcsb.orgnih.gov This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate. This intermediate is a pivotal point in the inactivation pathway, from which several outcomes are possible, including hydrolysis (which would release the inactivated drug and regenerate the active enzyme) or rearrangement to form irreversibly inactivated products. ox.ac.uk

Detailed crystallographic and kinetic studies have identified several key amino acid residues within the β-lactamase active site that are critical for the inactivation by clavulanic acid.

Ser-70: This residue is the primary nucleophile responsible for the initial attack on the β-lactam ring of clavulanic acid, leading to the formation of the acyl-enzyme intermediate. rcsb.orgnih.gov The hydroxyl group of Ser-70 plays a dual role in both catalysis and substrate binding. researchgate.net

Ser-130: This highly conserved residue plays a significant, albeit more complex, role in the inactivation process. While not the initial site of covalent attachment, Ser-130 is crucial for the subsequent steps that lead to irreversible inactivation. nih.gov After the initial acylation of Ser-70, a series of chemical rearrangements of the bound clavulanate molecule can occur. In one of the inactivation pathways, the rearranged intermediate can react with Ser-130, leading to a cross-linked adduct that irreversibly inactivates the enzyme. nih.gov Mutations of Ser-130, such as to glycine (B1666218) (S130G), can confer resistance to clavulanic acid by preventing this irreversible cross-linking step, even though the initial acylation at Ser-70 may still occur. nih.govnih.gov This highlights the importance of Ser-130 in the final, irreversible inactivation of the enzyme.

The table below summarizes the roles of these key active site residues in the inactivation of class A β-lactamases by clavulanic acid.

| Residue | Role in Inactivation | Consequence of Mutation |

| Ser-70 | Acts as the primary nucleophile, initiating the attack on the clavulanic acid β-lactam ring to form the acyl-enzyme intermediate. rcsb.orgnih.gov | Mutation to a non-nucleophilic residue, such as alanine, results in a significant loss of both hydrolytic and inhibitory activity. researchgate.net |

| Ser-130 | Involved in the subsequent steps of the inactivation pathway, potentially acting as a secondary nucleophile to form a cross-linked, irreversibly inactivated enzyme complex. nih.gov | Substitution, for example with glycine, can lead to resistance to clavulanic acid by preventing the formation of the irreversibly inactivated complex. nih.govnih.gov |

X-ray crystallography and molecular dynamics simulations have provided valuable insights into the structural transformations that occur within the β-lactamase active site upon binding and inactivation by clavulanic acid. conicet.gov.armtroyal.ca These studies have revealed a dynamic process involving multiple intermediates.

Following the initial formation of the acyl-enzyme complex with Ser-70, the clavulanate molecule can undergo rearrangement to form a trans-enamine intermediate. rcsb.org This intermediate is a key species in the pathway leading to irreversible inhibition. nih.gov The formation of this trans-enamine is a critical branching point that diverts the reaction from simple hydrolysis and regeneration of the active enzyme towards inactivation.

Further structural studies have shown that the clavulanic acid intermediate can also be decarboxylated while bound to the active site. rcsb.org The dynamics of the active site, including the flexibility of certain loops and the precise positioning of key residues like Ser-70 and Ser-130, are crucial for facilitating these chemical transformations. The conformational stability of the trans-enamine intermediate appears to be a critical factor in determining the efficiency of inhibition. rcsb.org In some cases, a second acylation event at a different serine residue, such as Ser-237, has been observed, further highlighting the complex dynamics of the interaction. mtroyal.ca

This intricate series of events, from the initial reversible binding to the formation of multiple covalent intermediates and finally to the irreversibly inactivated enzyme, underscores the sophisticated chemical strategy employed by clavulanic acid to overcome β-lactamase-mediated resistance.

Antimicrobial Activity Spectrum and in Vitro Susceptibility Profiling

In Vitro Activity Against Gram-Positive Bacterial Isolates

Timentin demonstrates a broad spectrum of activity against many gram-positive bacteria. himedialabs.comabmole.com The inclusion of clavulanic acid, a β-lactamase inhibitor, protects ticarcillin (B1683155) from degradation by β-lactamase enzymes, which are produced by various Gram-positive bacteria. abmole.comfda.gov This combination restores the susceptibility of ticarcillin and extends its spectrum to include many bacteria that would otherwise be resistant. abmole.comfda.gov

Timentin has shown in vitro activity against methicillin-susceptible isolates of Staphylococcus aureus and Staphylococcus epidermidis. hres.cafda.gov However, it is not effective against methicillin-resistant staphylococci. toku-e.comzellbio.eu In a study of nosocomial infections, Timentin demonstrated a broad antibacterial spectrum against clinical strains of Gram-positive bacteria, with the exception of Enterococcus faecium strains. nih.gov

While in vitro data are available for other Gram-positive bacteria such as Staphylococcus saprophyticus (methicillin-susceptible isolates only), Streptococcus agalactiae (Group B), Streptococcus bovis, penicillin-susceptible isolates of Streptococcus pneumoniae, Streptococcus pyogenes, and penicillin-susceptible isolates of the Streptococcus spp. viridans group, the clinical efficacy against these has not always been established in adequate and well-controlled trials. rxlist.com

Table 1: In Vitro Susceptibility of Gram-Positive Isolates to Timentin

| Bacterial Species | Susceptibility to Timentin | Source |

|---|---|---|

| Staphylococcus aureus (methicillin-susceptible) | Susceptible | hres.cafda.gov |

| Staphylococcus epidermidis (methicillin-susceptible) | Susceptible | hres.cafda.gov |

| Staphylococcus aureus (methicillin-resistant) | Resistant | toku-e.comzellbio.eu |

| Enterococcus faecium | Generally Resistant | nih.gov |

| Streptococcus agalactiae (Group B) | Susceptible (in vitro) | rxlist.com |

| Streptococcus bovis | Susceptible (in vitro) | rxlist.com |

| Streptococcus pneumoniae (penicillin-susceptible) | Susceptible (in vitro) | rxlist.com |

| Streptococcus pyogenes | Susceptible (in vitro) | rxlist.com |

| Streptococcus spp. viridans group (penicillin-susceptible) | Susceptible (in vitro) | rxlist.com |

In Vitro Activity Against Gram-Negative Bacterial Isolates

Timentin is recognized for its significant activity against a wide range of gram-negative bacteria, including aerobic and anaerobic species. himedialabs.comabmole.com The presence of clavulanic acid is crucial for its efficacy against many β-lactamase-producing, gram-negative organisms that are resistant to ticarcillin alone. fda.govontosight.ai

Timentin has demonstrated in vitro activity against various Enterobacteriaceae. toku-e.comzellbio.eu In one study, the addition of clavulanic acid to ticarcillin resulted in an eightfold or greater reduction in the minimum inhibitory concentrations (MICs) for 92% of ticarcillin-resistant Enterobacteriaceae strains. asm.org Specifically, it has shown effectiveness against Escherichia coli, Klebsiella pneumoniae, and Proteus species. researchgate.netnih.gov Another study reported that 90% of Proteus spp. and 50% of E. coli and Klebsiella spp. isolates were inhibited at a concentration of 64 µg/mL. nih.gov

The activity of Timentin also extends to other gram-negative isolates such as Citrobacter species, Enterobacter species (including E. cloacae), Haemophilus influenzae, and Serratia marcescens. fda.gov However, it is important to note that β-lactamase-negative, ampicillin-resistant (BLNAR) strains of H. influenzae are considered resistant. fda.govrxlist.com

A key area of Timentin's utility is against Pseudomonas aeruginosa. nih.goverrolozdalga.com While ticarcillin itself has activity against this organism, the combination with clavulanic acid can be beneficial. nih.gov However, the inhibitory effect of clavulanic acid on pseudomonads can be minimal, and some research suggests that if a strain is resistant to ticarcillin, it should also be considered resistant to Timentin. asm.orgresearchgate.net Synergism between Timentin and aminoglycosides like gentamicin, tobramycin (B1681333), or amikacin (B45834) against multiresistant strains of P. aeruginosa has been demonstrated in vitro. fda.govfda.gov Timentin has also shown activity against Stenotrophomonas maltophilia. fda.gov

Table 2: In Vitro Susceptibility of Gram-Negative Isolates to Timentin

| Bacterial Species | Susceptibility to Timentin | Source |

|---|---|---|

| Escherichia coli | Susceptible | hres.cafda.govresearchgate.net |

| Klebsiella pneumoniae | Susceptible | hres.cafda.govresearchgate.net |

| Proteus spp. | Susceptible | nih.govfda.gov |

| Pseudomonas aeruginosa | Susceptible (variable) | hres.cafda.govnih.gov |

| Enterobacter spp. | Susceptible | fda.govresearchgate.net |

| Serratia marcescens | Susceptible | fda.govfda.gov |

| Haemophilus influenzae | Susceptible (except BLNAR strains) | hres.cafda.gov |

| Stenotrophomonas maltophilia | Susceptible | fda.gov |

| Citrobacter spp. | Susceptible | fda.gov |

| Moraxella catarrhalis | Susceptible (in vitro) | rxlist.comfda.gov |

| Pasteurella multocida | Susceptible (in vitro) | rxlist.comfda.gov |

Methodologies for Minimum Inhibitory Concentration (MIC) Determination and Susceptibility Breakpoint Research

The determination of the in vitro susceptibility of bacteria to Timentin is performed using standardized quantitative methods to determine the minimum inhibitory concentration (MIC). fda.govfda.gov These methods provide an estimate of the susceptibility of bacteria to antimicrobial compounds. hres.carxlist.com

Standardized procedures for MIC determination are based on dilution methods, either broth or agar (B569324) dilution, using standardized inoculum concentrations and standardized concentrations of ticarcillin/clavulanate potassium powder. fda.govfda.gov The recommended dilution pattern for Timentin testing often utilizes a constant level of 2 µg/mL of clavulanic acid in all dilutions. asm.orgfda.gov

Another quantitative method is the disk diffusion technique, which involves measuring the diameter of the zone of inhibition around a paper disk impregnated with a specific amount of the antimicrobial agent. hres.ca For Timentin, this procedure uses paper disks containing 85 µg of the drug (75 µg of ticarcillin plus 10 µg of clavulanic acid). fda.govhres.ca The zone size provides an estimate of the bacteria's susceptibility and is correlated with the MIC for ticarcillin/clavulanic acid. fda.govfda.gov

Research on susceptibility breakpoints, which are the specific MIC values used to categorize an organism as susceptible, intermediate, or resistant, is conducted by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). nih.govnih.govnih.goveucast.org These organizations establish the criteria for interpreting MIC values and zone diameters from susceptibility tests. hres.ca It is important to note that discrepancies in breakpoints can exist between CLSI and EUCAST, which may impact the reported susceptibility rates of clinical isolates. nih.govnih.gov For anaerobic bacteria, the agar dilution method is considered the gold standard for antimicrobial susceptibility testing according to CLSI guidelines. nih.gov

Mechanisms of Bacterial Resistance to Ticarcillin/clavulanate

Penicillin-Binding Protein (PBP) Alterations

Alterations in Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics like ticarcillin (B1683155), represent a significant mechanism of resistance. These changes reduce the drug's ability to bind to its target, thereby allowing bacterial cell wall synthesis to continue unabated.

Mechanisms of Reduced PBP Affinity for Ticarcillin

Resistance to ticarcillin can arise from modifications in the structure of PBPs, which diminish the affinity of the antibiotic for these crucial enzymes. ucl.ac.be In Gram-negative bacteria such as Pseudomonas aeruginosa, variations in the amino acid sequence of PBP3 have been shown to decrease susceptibility to ticarcillin. nih.gov These alterations, often resulting from point mutations in the ftsI gene encoding PBP3, can lead to a notable increase in the minimum inhibitory concentration (MIC) of the antibiotic. nih.govotago.ac.nz For instance, specific substitutions in PBP3 can confer resistance not only to ticarcillin but also to other β-lactams like meropenem, ceftazidime, and cefepime. nih.gov The reduced affinity means that higher concentrations of ticarcillin are required to inhibit the transpeptidase activity of the PBP, which is essential for the cross-linking of peptidoglycan strands during cell wall biosynthesis.

Genetic and Mutational Analysis of PBP-Mediated Resistance

Genetic and mutational analyses have identified specific changes in PBP genes that correlate with ticarcillin resistance. In P. aeruginosa, a variety of PBP3 sequence variations have been identified in clinical isolates with reduced susceptibility to β-lactams. nih.gov These variations can arise independently on multiple occasions, suggesting a common evolutionary pathway in response to antibiotic pressure. nih.gov

A study on P. aeruginosa demonstrated that specific PBP3 variations were sufficient to increase the MIC of ticarcillin. The following table illustrates the impact of specific PBP3 variations on the MIC of ticarcillin in P. aeruginosa strain PAO1.

| PBP3 Variation | Ticarcillin MIC (mg/L) | Fold Increase in MIC vs. Wild-Type |

|---|---|---|

| Wild-Type | 8 | - |

| R504C | 32 | 4 |

| F533L | 32 | 4 |

| A244T | 16 | 2 |

| I524T | 16 | 2 |

| P527S | 16 | 2 |

| V537L | 16 | 2 |

This table is based on data from a study on PBP3 variations in P. aeruginosa and their effect on β-lactam susceptibility. nih.gov

Efflux Pump Systems

Efflux pumps are membrane-bound protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism prevents the intracellular accumulation of the drug to toxic levels, thereby contributing to resistance.

Contribution of Efflux Pumps to Reduced Antimicrobial Susceptibility in Gram-Negative Bacteria

In Gram-negative bacteria, efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) family, are major contributors to intrinsic and acquired resistance to multiple classes of antibiotics. medpharmres.combrieflands.com Overexpression of these pumps can significantly reduce susceptibility to ticarcillin. nih.gov In P. aeruginosa, a high prevalence of clinical isolates with reduced susceptibility to ticarcillin has been shown to overproduce efflux pumps such as MexAB-OprM and MexXY. researchgate.net In fact, one study found that among isolates with increased resistance to ticarcillin (MICs ≥ 32 μg/ml), 46% were MexAB-OprM overproducers and 58% were MexXY overproducers. researchgate.net The intrinsic resistance of P. aeruginosa to ticarcillin is primarily attributed to the MexAB-OprM efflux pump. ucl.ac.be

Identification and Characterization of Specific Efflux Pump Systems (e.g., RND family, MexB, AcrB)

The RND family of efflux pumps is a key player in multidrug resistance in Gram-negative bacteria. nih.gov These are typically tripartite systems spanning both the inner and outer membranes.

MexAB-OprM: This is a well-characterized RND efflux pump in P. aeruginosa. The MexB component is the inner membrane transporter, MexA is the periplasmic membrane fusion protein, and OprM is the outer membrane channel. nih.gov Overexpression of the mexAB-oprM operon is a common mechanism of resistance to ticarcillin and other β-lactams. nih.govnih.gov

AcrB: As part of the AcrAB-TolC efflux system in Enterobacteriaceae, AcrB is the inner membrane transporter homologous to MexB. researchgate.net While extensively studied for its role in resistance to various antibiotics, its specific contribution to ticarcillin resistance is part of the broader polyspecificity of the pump for β-lactams.

The following table summarizes the prevalence of overexpressed RND efflux pumps in clinical isolates of P. aeruginosa from various studies.

| Efflux Pump System | Prevalence of Overexpression in Clinical Isolates (%) |

|---|---|

| MexAB-OprM | 10 - 68.4 |

| MexXY-OprM | 5 - 75.4 |

| MexCD-OprJ | ~21.7 |

| MexEF-OprN | ~53.3 |

This table compiles data from multiple studies on the prevalence of efflux pump overexpression in clinical P. aeruginosa isolates. medpharmres.comresearchgate.netmdpi.com

Reduced Outer Membrane Permeability and Its Role in Resistance

The outer membrane of Gram-negative bacteria serves as a selective barrier, regulating the influx of substances into the cell. researchgate.net A reduction in the permeability of this membrane can significantly contribute to antibiotic resistance by limiting the access of drugs like ticarcillin to their intracellular targets. nih.gov This mechanism is often found to act in concert with other resistance strategies, such as the production of β-lactamases or the overexpression of efflux pumps. otago.ac.nz

Alterations to the outer membrane that lead to reduced permeability typically involve changes in the number or function of porin proteins. researchgate.net Porins are channel-forming proteins that facilitate the diffusion of hydrophilic molecules, including many β-lactam antibiotics, across the outer membrane. A decrease in the expression of major porins, or mutations that narrow the porin channel, can effectively reduce the intracellular concentration of ticarcillin, thereby increasing the MIC. In some cases, the complete loss of a specific porin can lead to high-level resistance, particularly when combined with an efficient efflux system.

The following table illustrates the impact of porin loss on the MICs of various β-lactams in E. coli, demonstrating the general principle of how reduced permeability contributes to resistance.

| Antibiotic | MIC for Wild-Type E. coli (OmpF+) (μg/ml) | MIC for Porin-Deficient E. coli (OmpF-) (μg/ml) | Fold Increase in MIC |

|---|---|---|---|

| Cefotaxime (B1668864) | 0.06 | 0.5 | 8.3 |

| Ceftazidime | 0.25 | 1 | 4 |

| Imipenem | 0.25 | 2 | 8 |

This table is based on data illustrating the effect of OmpF porin loss on β-lactam susceptibility in E. coli.

Emerging Bacterial Resistance Mechanisms Beyond Traditional Categories

While the production of β-lactamase enzymes remains a primary driver of resistance to ticarcillin/clavulanate, several other mechanisms that go beyond these traditional enzymatic defenses are gaining prominence. These emerging strategies often involve alterations in bacterial structures that limit the antibiotic's ability to reach its target or actively expel it from the cell. Such mechanisms can act independently or in concert with β-lactamase production, leading to complex resistance profiles.

One significant emerging mechanism involves modifications to the outer membrane porins of Gram-negative bacteria. mdpi.comnih.gov Porins are protein channels that control the influx of substances, including antibiotics like ticarcillin, into the bacterial cell. nih.gov Mutations in the genes that code for these porins can lead to a reduction in their number or a change in their structure, effectively decreasing the permeability of the bacterial membrane to the antibiotic. mdpi.comresearchgate.net This reduced uptake means that less ticarcillin reaches its target, the penicillin-binding proteins (PBPs), diminishing the drug's efficacy even in the presence of clavulanate. Research has identified this as a widespread non-specific resistance mechanism in pathogens such as Klebsiella pneumoniae. mdpi.com

Another critical non-traditional resistance mechanism is the overexpression of efflux pumps. infectionsinsurgery.orgmdpi.com These are transport proteins embedded in the bacterial cell membrane that actively pump out toxic substances, including antibiotics. nih.gov While bacteria naturally possess these pumps for their own physiological processes, mutations in their regulatory genes can lead to their overproduction. mdpi.com This enhanced efflux capability allows the bacterium to expel ticarcillin from the cell before it can exert its antibacterial effect. infectionsinsurgery.org The MexAB-OprM efflux system in Pseudomonas aeruginosa, for example, is known to confer resistance to ticarcillin when overexpressed. infectionsinsurgery.org

These emerging mechanisms of resistance, summarized in the table below, pose a significant challenge to the long-term efficacy of ticarcillin/clavulanate and other β-lactam/β-lactamase inhibitor combinations.

| Mechanism | Description | Bacterial Species Implicated | Impact on Ticarcillin/Clavulanate Efficacy |

| Porin Modification | Mutations in porin genes lead to reduced permeability of the outer membrane to ticarcillin, limiting its intracellular concentration. mdpi.comresearchgate.net | Klebsiella pneumoniae mdpi.com | Reduced efficacy due to insufficient antibiotic reaching the target site. |

| Efflux Pump Overexpression | Increased production of efflux pumps actively removes ticarcillin from the bacterial cell. mdpi.cominfectionsinsurgery.org | Pseudomonas aeruginosa infectionsinsurgery.org | Diminished antibacterial effect as the drug is expelled before it can act. |

Pharmacokinetic and Pharmacodynamic Studies in Pre Clinical Animal Models

Analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems

Studies in various animal models have demonstrated that both ticarcillin (B1683155) and clavulanic acid are well-distributed throughout the body. fda.govfda.gov Following parenteral administration, ticarcillin can be detected in various tissues and interstitial fluid. fda.govfda.gov Experiments in animals indicate that clavulanic acid exhibits a similar wide distribution in body tissues. fda.govfda.gov

The disposition kinetics of both compounds have been described using a two-compartment open model in foals. nih.gov In terms of metabolism, clavulanic acid is known to be hepatically metabolized. drugs.com Excretion of both compounds primarily occurs via the kidneys. provet.co.uk In healthy volunteers, approximately 60% to 70% of ticarcillin and 35% to 45% of clavulanic acid are excreted unchanged in the urine within the first six hours of administration. fda.gov Studies in foals indicated that renal excretion mechanisms were immature in 3-day-old foals compared to 28-day-old foals, suggesting age-dependent differences in excretion. nih.gov

The bioavailability of ticarcillin and clavulanate after intramuscular administration has been assessed in foals. In 3-day-old foals, the bioavailability was 100% for ticarcillin and 88.3% for clavulanate. nih.gov In 28-day-old foals, the bioavailability of ticarcillin remained at 100%, while that of clavulanate was significantly lower at 27.4%. nih.gov

Investigations of Tissue Penetration and Fluid Distribution in Animal Models

The ability of ticarcillin and clavulanic acid to penetrate various body tissues and fluids is a critical factor in their therapeutic efficacy. Studies in animal models have shown that both components of Timentin distribute readily into sites of infection. nih.govoup.com

In rats, both compounds were found to distribute widely throughout the tissues, with distribution patterns similar to other beta-lactam antibiotics. nih.govnih.gov The penetration into pleural, peritoneal, and subcutaneous fluids was high, with penetration values, calculated as the ratio of the area under the concentration-time curve (AUC) in the fluid to the AUC in the serum, ranging from 83% to 93% for ticarcillin and 86% to 103% for clavulanic acid. nih.govnih.gov

In rabbits, penetration into tissue cages was found to be 139% for ticarcillin and 109% for clavulanic acid. nih.govnih.gov Penetration into the cerebrospinal fluid (CSF) of rabbits was also observed, with clavulanic acid showing significantly higher penetration (4.0%) compared to ticarcillin (1.3%). nih.govnih.gov In mice with pneumonia, both ticarcillin and clavulanic acid readily penetrated into the pleural fluid. oup.com Ticarcillin has also been shown to penetrate into bile and pleural fluid. fda.gov

| Animal Model | Tissue/Fluid | Ticarcillin Penetration (% of Serum AUC) | Clavulanic Acid Penetration (% of Serum AUC) | Reference |

|---|---|---|---|---|

| Rat | Pleural Fluid | 83-93% | 86-103% | nih.govnih.gov |

| Rat | Peritoneal Fluid | 83-93% | 86-103% | nih.govnih.gov |

| Rat | Subcutaneous Fluid | 83-93% | 86-103% | nih.govnih.gov |

| Rabbit | Tissue Cages | 139% | 109% | nih.govnih.gov |

| Rabbit | Cerebrospinal Fluid | 1.3% | 4.0% | nih.govnih.gov |

Determination of Elimination Half-Life and Clearance Rates in Various Animal Species

The elimination half-life of ticarcillin and clavulanic acid has been determined in several animal species, showing relatively rapid clearance.

In rats, the elimination half-lives for ticarcillin and clavulanic acid were similar, at 0.22 hours and 0.24 hours, respectively. nih.govnih.gov Rabbits also showed comparable elimination half-lives for both compounds, with 0.38 hours for ticarcillin and 0.31 hours for clavulanic acid. nih.govnih.gov

In adult horses, following intravenous administration, the elimination half-life of ticarcillin was 1.0 hour, while that of clavulanic acid was shorter at 0.40 hours. nih.gov After intramuscular administration in horses, the half-lives of both drugs were prolonged to 1.8 hours for ticarcillin and 1.2 hours for clavulanic acid. nih.gov

Studies in foals revealed age-related differences in clearance. The mean plasma elimination-rate constant and clearance for ticarcillin were significantly lower in 3-day-old foals compared to 28-day-old foals, indicating slower elimination in younger animals. nih.gov Similarly, the mean elimination rate constant for clavulanate was significantly lower in 3-day-old foals. nih.gov

| Animal Species | Route of Administration | Ticarcillin Half-Life (hours) | Clavulanic Acid Half-Life (hours) | Reference |

|---|---|---|---|---|

| Rat | Intravenous | 0.22 | 0.24 | nih.govnih.gov |

| Rabbit | Intravenous | 0.38 | 0.31 | nih.govnih.gov |

| Horse (Adult) | Intravenous | 1.0 | 0.40 | nih.gov |

| Horse (Adult) | Intramuscular | 1.8 | 1.2 | nih.gov |

Research on Protein Binding Characteristics in Pre-Clinical Models

The extent of protein binding can influence the distribution and availability of a drug at the site of infection. In rabbits, the protein binding of ticarcillin and clavulanic acid has been investigated. One study demonstrated a direct correlation between plasma protein binding and the penetration of beta-lactams into peripheral lymph. asm.org Ticarcillin, which has higher plasma protein binding, showed lower penetration into rabbit lymph (76.0%) compared to clavulanic acid (90.8%), which has low plasma binding. asm.orgnih.gov

| Compound | Penetration into Peripheral Lymph (% of Plasma AUC) | Reference |

|---|---|---|

| Ticarcillin | 76.0% | asm.orgnih.gov |

| Clavulanic Acid | 90.8% | asm.orgnih.gov |

In Vitro Pharmacodynamic Assessments: Time-Kill Kinetics and Post-Antibiotic Effects

In vitro pharmacodynamic studies are essential for characterizing the bactericidal activity of an antibiotic and its duration of action. Time-kill kinetic studies have been performed to evaluate the rate and extent of bacterial killing by Timentin.

In studies against Enterococcus faecalis, the killing by ticarcillin-clavulanate was found to be slower than that of piperacillin-tazobactam (B1260346). nih.gov For most beta-lactamase producing, ticarcillin-resistant clinical isolates, bacterial killing, defined as a 3 log reduction in bacterial count, was dependent on the specific organism, the concentration of clavulanic acid, and the duration of exposure. nih.gov For many isolates, an optimal exposure period and concentration of clavulanic acid could be identified. nih.gov

The combination of ticarcillin with clavulanic acid has been shown to produce pronounced bactericidal effects against ticarcillin-resistant infections caused by beta-lactamase producing strains of Bacteroides fragilis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa in animal models. nih.gov

Synergism and Combinatorial Antimicrobial Research

In Vitro Synergism Studies with Aminoglycoside Antimicrobials (e.g., gentamicin, tobramycin (B1681333), amikacin)

The combination of Timentin with aminoglycoside antibiotics has been a cornerstone of therapy, particularly for serious infections caused by Pseudomonas aeruginosa. fda.gov In vitro studies have consistently demonstrated a synergistic relationship between ticarcillin (B1683155)/clavulanic acid and aminoglycosides such as gentamicin, tobramycin, and amikacin (B45834) against multi-resistant strains of P. aeruginosa. fda.govfda.gov This synergism is therapeutically important, especially in the management of infections in patients with compromised immune systems. fda.gov

Research employing the microdilution checkerboard technique has been utilized to quantify this synergy. la.gov One such study evaluated the combination of ticarcillin-clavulanate and tobramycin against 75 clinical isolates of pathogenic gram-negative bacteria, including P. aeruginosa, Acinetobacter baumannii, Citrobacter freundii, Serratia marcescens, and Enterobacter cloacae. la.gov The findings revealed that all isolates exhibited either synergism or indifference to the combination, with no instances of antagonism observed. la.gov Notably, a greater percentage of synergy was consistently found with combinations of tobramycin and ticarcillin-clavulanate compared to combinations with cephalosporins. la.gov

The synergistic effect is believed to be facilitated by the action of the β-lactam component on the bacterial cell wall, which may enhance the uptake of the aminoglycoside into the bacterium. mdpi.com This enhanced bactericidal activity supports the use of combination therapy for severe infections. mdpi.com Studies have shown that ticarcillin combined with an aminoglycoside exhibits a synergistic effect against P. aeruginosa, E. coli, and enterococci in vitro. nih.gov

Further research has explored these combinations against other challenging pathogens. For instance, against 14 multi-resistant Acinetobacter baumannii isolates, the combination of ticarcillin-clavulanate with tobramycin demonstrated synergy against one isolate, while partial synergy was observed with one or more antimicrobial combinations against all 14 isolates. nih.gov

The following table summarizes findings from in vitro synergism studies between Timentin and various aminoglycosides against specific pathogens.

| Pathogen | Aminoglycoside | Study Type | Key Finding | Reference(s) |

| Pseudomonas aeruginosa (multi-resistant strains) | Gentamicin, Tobramycin, Amikacin | In Vitro Testing | Demonstrated synergism. | fda.govfda.gov |

| Pseudomonas aeruginosa, Acinetobacter baumannii, Citrobacter freundii, Serratia marcescens, Enterobacter cloacae | Tobramycin | Microdilution Checkerboard | Greater percentage of synergy observed with ticarcillin-clavulanate combination compared to cephalosporin (B10832234) combinations. No antagonism was seen. | la.gov |

| Acinetobacter baumannii (multi-resistant isolates) | Tobramycin | Checkerboard Titration | Synergy detected against one isolate; partial synergy against all 14 isolates tested. | nih.gov |

| Stenotrophomonas maltophilia | Amikacin | Case Report Review | One case reported clinical improvement with the combination of ticarcillin/clavulanate and amikacin. | oup.com |

Combinatorial Effects with Other Beta-Lactam or Non-Beta-Lactam Antimicrobial Agents

The primary combination inherent to Timentin is that of ticarcillin and clavulanic acid. duchefa-biochemie.com Clavulanic acid itself is a β-lactam that irreversibly inhibits a wide range of β-lactamase enzymes, thus protecting ticarcillin from inactivation. nih.gov This combination significantly enhances the activity of ticarcillin against many ticarcillin-resistant, β-lactamase-producing bacteria, including strains of Escherichia coli, Klebsiella pneumoniae, and Bacteroides fragilis. nih.gov

Studies have investigated the effect of varying the ratio of ticarcillin to clavulanic acid. The susceptibility of ticarcillin-resistant Gram-negative bacilli was restored in proportion to the amount of clavulanic acid in the combination, with the effect being species-dependent. oup.com The reduction in the minimum inhibitory concentrations (MICs) of ticarcillin was significant for Proteus, Escherichia coli, and Klebsiella, but less pronounced for Pseudomonas aeruginosa. oup.com However, an unfavorable effect, or antagonism, was noted in some isolates of species with inducible β-lactamases, where clavulanic acid can act as an inducer of these enzymes. oup.com

Beyond its intrinsic combination, Timentin's use with other antimicrobial agents has been explored. While synergy with aminoglycosides is well-documented, combinations with other classes of antibiotics are less studied. Research on the combination of gatifloxacin, a fluoroquinolone, with ticarcillin-clavulanate showed synergistic activity against two of four tested Acinetobacter strains. mdpi.com

The following table outlines the observed effects of combining Timentin or its components with other antimicrobial agents.

| Combination Agent | Target Organism(s) | Observed Effect | Detailed Findings | Reference(s) |

| Clavulanic Acid (various concentrations) | Ticarcillin-resistant Enterobacteriaceae | Synergy | Restoration of ticarcillin susceptibility was proportional to the clavulanic acid concentration. | oup.com |

| Clavulanic Acid | Species with inducible β-lactamases (e.g., some Enterobacter, Citrobacter, Serratia) | Antagonism (potential) | An unfavorable effect on ticarcillin MICs was observed in some isolates. | oup.com |

| Gatifloxacin (a fluoroquinolone) | Acinetobacter spp. | Synergy | Synergism was observed against two of four tested strains. | mdpi.com |

Exploration of Novel Drug Combinations to Combat Antimicrobial Resistance

The emergence of multidrug-resistant (MDR) bacteria presents a continuous challenge, necessitating the exploration of novel antimicrobial combinations. The formulation of ticarcillin with clavulanic acid in Timentin is itself a strategy to combat resistance mediated by β-lactamase enzymes. fda.gov This combination is effective against a wide array of bacteria that are normally resistant to ticarcillin and other β-lactam antibiotics due to the production of these enzymes. fda.govnih.gov

The primary mechanism of resistance to ticarcillin is the production of β-lactamases, and clavulanate directly counters this by inhibiting many of these enzymes. la.gov However, other resistance mechanisms, such as altered penicillin-binding proteins or decreased permeability through the bacterial cell wall, are not affected by clavulanate. la.gov

The combination of ticarcillin/clavulanate with aminoglycosides remains a key strategy against certain MDR pathogens. fda.govoup.com For instance, this combination has been used successfully in febrile, neutropenic children, where infections are often caused by a spectrum of bacteria, including resistant strains. oup.com In one study of this patient population, bacteriological investigations revealed three strains resistant to ticarcillin alone, but all were susceptible to the ticarcillin/clavulanate combination. oup.com

Recent discussions in the context of rising antimicrobial resistance have highlighted the potential value of re-evaluating older combination antibiotics like ticarcillin-clavulanate. nih.gov A 2024 article in Clinical Microbiology and Infection made a case for resurrecting ticarcillin-clavulanate for use in the era of multidrug-resistant Gram-negative bacteria, suggesting its continued relevance. nih.gov

While specific in vitro studies on Timentin combined with the newest classes of antibiotics are not extensively reported in the provided search results, the principle of using β-lactam/β-lactamase inhibitor combinations remains a vital part of the antimicrobial arsenal. frontiersin.org The success of Timentin has paved the way for other combinations, such as piperacillin-tazobactam (B1260346) and ceftazidime-avibactam, which are now used to treat infections caused by highly resistant bacteria. frontiersin.orgidsociety.org The enduring challenge is the evolution of new resistance mechanisms, such as carbapenemases that may not be inhibited by clavulanic acid, which drives the need for new inhibitors and novel combinations. frontiersin.orgfrontiersin.org

Impact on Bacterial Physiology and Omics Studies

Effects on Bacterial Cell Morphology and Growth Dynamics

Exposure to Timentin, primarily through its ticarcillin (B1683155) component, induces marked changes in bacterial morphology and growth patterns. As a β-lactam antibiotic, ticarcillin inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. nih.govresearchgate.net This interference with cell wall integrity leads to distinct and observable alterations.

One of the most prominent morphological changes induced by β-lactam antibiotics like ticarcillin is filamentation . researchgate.netnih.gov This phenomenon is characterized by the continued elongation of the bacterial cell without subsequent cell division, resulting in long, filamentous structures. nih.govnih.gov This is often a manifestation of a bacterial stress response to the antibiotic. nih.gov In clinical settings, the presence of filamentous bacteria has been observed in specimens from patients undergoing treatment with β-lactam antibiotics. nih.gov Studies on Escherichia coli have demonstrated that exposure to β-lactam/β-lactamase inhibitor combinations can rapidly induce filamentation, in some cases within 30 to 90 minutes. researchgate.net

Beyond filamentation, other morphological aberrations can occur, including the formation of spheroplasts (in Gram-negative bacteria) or protoplasts (in Gram-positive bacteria), where the cell wall is partially or completely lost, causing the cell to assume a spherical shape due to osmotic pressure. nih.gov Ovoid cell formation, where rod-shaped bacteria become shorter and oval-shaped, is another possible outcome. nih.gov

Timentin exposure also significantly impacts bacterial growth dynamics. The inhibition of cell wall synthesis leads to a reduction in viable cells, which can be quantified by plotting bacterial growth curves. mdpi.com Studies have shown that Timentin can suppress bacterial growth, leading to a decrease in biomass accumulation. frontiersin.orgsemanticscholar.org The bactericidal or bacteriostatic effect is dependent on the bacterial species, its resistance profile, and the concentration of the antibiotic.

Table 1: Morphological Changes in Bacteria Induced by β-Lactam Antibiotics

| Morphological Change | Description | Associated Bacterial Type | Primary Mechanism |

|---|---|---|---|

| Filamentation | Cells continue to elongate but fail to divide, forming long filaments. | Primarily rod-shaped bacteria (e.g., E. coli, P. aeruginosa) | Inhibition of specific Penicillin-Binding Proteins (PBPs) involved in septum formation. |

| Spheroplast Formation | Partial loss of the peptidoglycan layer, resulting in spherical, osmotically sensitive cells that retain the outer membrane. | Gram-negative bacteria | Inhibition of PBPs responsible for maintaining peptidoglycan integrity. |

| Ovoid Cell Formation | Rod-shaped cells become shorter and oval-shaped. | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | Inhibition of specific PBPs (e.g., PBP2) involved in maintaining cell shape. |

| Protoplast Formation | Complete loss of the cell wall, resulting in a spherical cell bound only by the cytoplasmic membrane. | Gram-positive bacteria | Inhibition of peptidoglycan synthesis. |

Global Gene Expression and Proteomic Responses of Bacteria to Timentin Exposure

The exposure of bacteria to Timentin triggers a complex and dynamic shift in their gene expression and proteomic profiles as they attempt to counteract the antibiotic's effects and survive the induced stress. While comprehensive global omics studies specifically on Timentin are limited, research on ticarcillin/clavulanic acid-resistant strains and other β-lactam antibiotics provides significant insights into the expected cellular responses. nih.govnih.govnih.gov

Transcriptomic analysis of bacteria resistant to ticarcillin/clavulanic acid, such as in Stenotrophomonas maltophilia, has identified the upregulation of specific resistance-related genes. nih.gov These often include genes encoding efflux pumps , which actively transport the antibiotic out of the cell, thereby reducing its intracellular concentration. nih.gov Additionally, genes associated with β-lactamase production are a key component of the resistance response, although this is counteracted by the clavulanic acid in Timentin.

More broadly, proteomic studies of bacterial responses to antibiotics reveal significant changes in the abundance of proteins involved in various cellular processes. nih.govumh.es Upon exposure to a cell wall-targeting agent like ticarcillin, bacteria are expected to modulate the expression of proteins involved in:

Cell Wall Metabolism and Stress Response: Bacteria may upregulate proteins involved in peptidoglycan synthesis and repair as a compensatory mechanism. Stress response proteins, such as chaperones and proteases, are also often induced to manage damaged proteins and cellular stress.

Virulence Factors: The expression of virulence-related proteins, such as toxins and adhesins, may be altered as part of a global stress response.

Metabolic Pathways: Proteins involved in central metabolism and energy production may be downregulated to conserve resources and enter a more dormant, tolerant state.

Table 2: Expected Changes in Bacterial Protein Expression in Response to β-Lactam Antibiotics

| Protein Category | Expected Change | Biological Rationale |

|---|---|---|

| Penicillin-Binding Proteins (PBPs) | Expression may be altered | Direct targets of the antibiotic; changes can lead to resistance. |

| Efflux Pump Components | Upregulated | Actively remove the antibiotic from the cell to reduce its effective concentration. |

| Cell Wall Synthesis Enzymes | Upregulated | Attempt to repair the damage caused by the antibiotic and reinforce the cell wall. |

| Heat Shock Proteins / Chaperones | Upregulated | Manage protein misfolding and damage resulting from cellular stress. |

| Proteins of Central Metabolism | Downregulated | Conserve energy and slow growth to increase tolerance to the antibiotic. |

The modulation of gene expression is a key strategy for bacteria to adapt to the pressure of antibiotics, representing a balance between the energy cost of resistance and the need for survival. ucl.ac.uk

Investigation of Metabolic Pathway Perturbations Induced by Timentin

Timentin's primary mode of action directly perturbs the crucial metabolic pathway of peptidoglycan biosynthesis. nih.govresearchgate.net However, the consequences of this initial disruption ripple throughout the bacterial cell, causing significant secondary perturbations in interconnected metabolic networks. While direct metabolomic studies on Timentin are not extensively documented, research on similar β-lactam/β-lactamase inhibitor combinations provides a strong model for its effects.

A metabolomic analysis of E. coli treated with the combination of aztreonam (B1666516) (a β-lactam) and clavulanate revealed widespread metabolic disruption. frontiersin.org These findings suggest that Timentin exposure would likely induce similar perturbations:

Cell Wall Synthesis: The most immediate effect is the inhibition of peptidoglycan synthesis, leading to the accumulation of precursor molecules and a weakened cell wall structure. nih.govfrontiersin.org

Purine and Pyrimidine Metabolism: The synthesis of nucleotides, the building blocks of DNA and RNA, was shown to be disrupted. frontiersin.org This may be a downstream effect of the cellular stress and energy depletion caused by the primary damage to the cell wall.

Central Carbon Metabolism: Pathways such as glycolysis and the tricarboxylic acid (TCA) cycle are often affected. frontiersin.org Bacteria may shift their central metabolism to adapt to the stress, potentially entering a less active metabolic state to enhance tolerance. researchgate.net

Amino Acid Metabolism: The synthesis and utilization of amino acids, which are essential for both protein and cell wall synthesis, were also shown to be significantly perturbed. frontiersin.org

These metabolic shifts are not merely side effects but are integral to the bacterium's response to the antibiotic. By altering their metabolic state, bacteria can enter a "persister" state, which is characterized by reduced metabolic activity and increased tolerance to antibiotics. researchgate.netresearchgate.net Therefore, the metabolic perturbations induced by Timentin are a key aspect of both its bactericidal action and the bacterial mechanisms for survival.

Table 3: Key Metabolic Pathways Perturbed by β-Lactam/Clavulanate Combination

Based on findings from a metabolomic study of aztreonam/clavulanate on E. coli frontiersin.org

| Metabolic Pathway | Observed Perturbation | Potential Consequence for the Bacterium |

|---|---|---|

| Peptidoglycan Biosynthesis | Inhibition of final cross-linking steps | Weakened cell wall, leading to cell lysis and death. |

| Purine Metabolism | Disrupted | Impaired DNA/RNA synthesis and energy production (ATP/GTP). |

| Pyrimidine Metabolism | Disrupted | Impaired DNA/RNA synthesis. |

| Central Carbon Metabolism | Disrupted | Altered energy production and potential shift towards a tolerant state. |

| Amino Acid Metabolism | Disrupted | Reduced availability of precursors for protein and peptidoglycan synthesis. |

Influence on Bacterial Biofilm Formation and Dispersal Mechanisms

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. frontiersin.org Biofilms are notoriously tolerant to antibiotics, often requiring concentrations up to 1,000 times higher than what is needed to kill their free-floating (planktonic) counterparts. nih.gov The influence of Timentin on biofilms is complex, particularly at concentrations below the minimum inhibitory concentration (sub-MIC).

Paradoxically, sub-inhibitory concentrations of some β-lactam antibiotics have been shown to induce or enhance biofilm formation. researchgate.netfrontiersin.orgresearchgate.net This is considered a defensive stress response by the bacteria. One study specifically demonstrated that sub-MIC levels of ticarcillin increased the formation of biofilms in clinical isolates of Pseudomonas aeruginosa. nih.gov The presence of the antibiotic acts as a signal that triggers the upregulation of genes involved in producing the protective EPS matrix, leading to a more robust biofilm structure. frontiersin.org

Table 4: Reported Effects of Sub-MIC β-Lactam Antibiotics on Biofilm Formation

| Antibiotic | Bacterium | Effect on Biofilm Formation |

|---|---|---|

| Ticarcillin | Pseudomonas aeruginosa | Increase nih.gov |

| Carbenicillin (B1668345) | Escherichia coli | Increase frontiersin.org |

| Imipenem | Pseudomonas aeruginosa | Increase frontiersin.org |

| Ceftazidime | Pseudomonas aeruginosa | Inhibition ersnet.org |

Conversely, biofilm dispersal is a therapeutic strategy aimed at breaking down the biofilm matrix, which releases the bacteria into a more vulnerable planktonic state. semanticscholar.org This is typically achieved with specific dispersal agents rather than the antibiotic itself. These agents can include:

Enzymes: DNases that degrade extracellular DNA (eDNA) and proteases that break down protein components of the matrix. mdpi.comsemanticscholar.org

Signaling Molecules: Compounds that interfere with bacterial communication systems like quorum sensing or trigger a natural dispersal response. nih.gov

Timentin itself is not recognized as a biofilm dispersal agent. Instead, the therapeutic approach involves using dispersal agents in combination with antibiotics like Timentin. frontiersin.org The dispersal agent breaks down the protective biofilm, allowing the antibiotic to more effectively reach and kill the newly susceptible bacterial cells. ucl.ac.ukfrontiersin.org

Advanced Analytical Methodologies for Research

High-Performance Liquid Chromatography (HPLC) for Quantification of Ticarcillin (B1683155) and Clavulanic Acid in Non-Human Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the simultaneous determination of ticarcillin and clavulanic acid in various non-human biological samples. Several HPLC methods have been developed and validated for this purpose, often utilizing reversed-phase columns and UV detection.

One such method employs a C18 reversed-phase column with a gradient elution program and a programmable UV detector. researchgate.net This setup allows for the effective separation and quantification of both ticarcillin and clavulanic acid in rabbit serum and tissue cage fluid. researchgate.net The mobile phase typically consists of a mixture of acetonitrile, a phosphate (B84403) buffer, and an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate (B86663). researchgate.net A key feature of this method is the use of a wavelength switch during the chromatographic run, changing from 218 nm for optimal detection of one component to 254 nm for the other, enhancing the sensitivity and specificity of the assay. researchgate.net Sample preparation often involves a straightforward liquid-liquid extraction to remove interfering substances from the biological matrix. researchgate.net

Another validated HPLC method for pharmaceutical formulations utilizes a beta-cyclodextrin (B164692) column. science.govsigmaaldrich.com This method uses a mobile phase of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer at a pH of 6.0, with detection at 220 nm. science.govsigmaaldrich.com It has been shown to be specific, robust, accurate, and precise, with linear calibration curves over a wide concentration range for both analytes. science.govsigmaaldrich.com

The sensitivity of these HPLC methods is a critical aspect. For instance, a method developed for ticarcillin in serum and urine demonstrated a sensitivity limit of approximately 1.0 microgram/ml. researchgate.net For clavulanic acid, derivatization with imidazole (B134444) to produce a UV-absorbing derivative allows for detection at concentrations as low as 0.1 microgram/ml in human serum. researchgate.net

Table 1: HPLC Methodologies for Ticarcillin and Clavulanic Acid Quantification

| Parameter | Method 1 (Rabbit Serum/TCF) | Method 2 (Pharmaceuticals) | Method 3 (Serum/Urine) |

| Column | C18 Reversed-Phase researchgate.net | Beta-cyclodextrin (Cyclobond I) science.govsigmaaldrich.com | C18-bonded Reversed-Phase researchgate.net |

| Mobile Phase | Acetonitrile, phosphate buffer, tetrabutylammonium hydrogen sulfate (gradient) researchgate.net | Methanol-16 mM pH 6.0 ammonium acetate buffer (50:50, v/v) science.govsigmaaldrich.com | Acetonitrile-aqueous 0.06 M sodium biphosphate, pH 2.05 researchgate.net |

| Detection | UV with wavelength switch (218 nm to 254 nm) researchgate.net | UV at 220 nm science.govsigmaaldrich.com | Not specified |

| Flow Rate | 1 ml/min researchgate.net | 0.8 mL/min science.govsigmaaldrich.com | 1.5 ml/min researchgate.net |

| Linear Range (Clavulanic Acid) | Down to 0.1 µg/ml (with derivatization) researchgate.net | 1-100 µg/mL science.govsigmaaldrich.com | Not specified |

| Linear Range (Ticarcillin) | Not specified | 2-200 µg/mL science.govsigmaaldrich.com | Down to 1.0 µg/ml researchgate.net |

| Sample Preparation | Liquid-liquid extraction researchgate.net | Not applicable | Two-step extraction researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite Profiling and Precise Quantification

For more comprehensive and precise analysis, particularly for metabolite profiling and quantification at low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

A UPLC-ESI-MS/MS (Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) method has been established for the simultaneous measurement of ticarcillin and clavulanate in rat plasma. nih.gov This rapid and specific method utilizes a C18 column for chromatographic separation. nih.gov The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides excellent linearity over a wide concentration range for both the R and S isomers of ticarcillin and for clavulanate. nih.gov This level of detail is crucial for pharmacokinetic studies, as the different isomers of ticarcillin may exhibit distinct absorption and elimination rates. nih.gov

LC-MS/MS has also been successfully applied to quantify ticarcillin and clavulanic acid in various matrices, including water, Cation Adjusted Muller Hinton Broth (CAMHB), and 5% Lysed Horse Blood (LHB) in CAMHB. researchgate.net In these studies, sample clean-up is often achieved by direct protein precipitation with acetonitrile. researchgate.net The use of an internal standard, such as ampicillin, ensures the accuracy and reproducibility of the quantification. researchgate.net The sensitivity of LC-MS/MS allows for the easy quantification of amoxicillin (B794) and clavulanic acid in the range of 10–15 ng mL−1. researchgate.net

Furthermore, LC-MS/MS is instrumental in studying the degradation of ticarcillin. A recent study developed an advanced LC-MS/MS methodology to accurately quantify ticarcillin degradation products, namely Thiophene-2-Acetic acid and Thiophene-3-Acetic acid, in tomato leaves. mdpi.com This highlights the versatility of the technique in agricultural and environmental research. mdpi.com

Table 2: LC-MS/MS Method Parameters for Ticarcillin and Clavulanate Analysis

| Parameter | UPLC-ESI-MS/MS in Rat Plasma nih.gov | LC-MS/MS in Various Matrices researchgate.net | LC-MS/MS for Degradation Products mdpi.com |

| Chromatography | Waters ACQUITY BEH C18 column nih.gov | Octadecyl silica (B1680970) (C18) bonded phase column researchgate.net | Specialized column for high resolution mdpi.com |

| Ionization | Electrospray Ionization (ESI) nih.gov | Electrospray Ionization (ESI) researchgate.net | Not specified |

| Mass Spectrometry | SCIEX QTRAP® LC-MS/MS System nih.gov | Tandem mass spectrometry (positive and negative ion modes) researchgate.net | Tandem mass spectrometry (MS/MS) mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov | Multiple Reaction Monitoring (MRM) mdpi.com | Not specified |

| Linear Range (Ticarcillin R) | 10 to 10,000 ng/mL nih.gov | Not specified | 500.0 to 3500.0 ng/mL (for ticarcillin) mdpi.com |

| Linear Range (Ticarcillin S) | 30 to 10,000 ng/mL nih.gov | Not specified | Not applicable |

| Linear Range (Clavulanate) | 30 to 10,000 ng/mL nih.gov | Quantifiable at 10–15 ng mL−1 researchgate.net | Not applicable |

| Internal Standard | Not specified | Ampicillin researchgate.net | Not specified |

Application of Electrospray Ionization Mass Spectrometry (ESI-MS) in Studying Enzyme-Inhibitor Complex Formation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for investigating non-covalent interactions, such as the formation of enzyme-inhibitor complexes. This technique allows for the direct observation of the complex in the gas phase, providing valuable insights into the mechanism of inhibition.

ESI-MS has been utilized to study the competitive binding of inhibitors to enzymes like carbonic anhydrase. utsouthwestern.edu By analyzing a mixture of the enzyme and multiple inhibitors, the relative abundances of the resulting complex ions in the mass spectrum can correlate with the binding affinities of the inhibitors in solution. utsouthwestern.edu This approach can be used to rapidly screen and rank potential inhibitors.

In the context of beta-lactamase inhibition by clavulanic acid, ESI-MS can be employed to characterize the kinetics of enzyme inhibition. nih.gov By coupling ESI-MS with multiple reaction monitoring (MRM), researchers can analyze the time-dependent inactivation of the enzyme and elucidate the mechanism of action of the inhibitor. nih.gov This method can distinguish between different types of inhibition, such as competitive, non-competitive, or suicide inhibition. nih.gov The high throughput capabilities of modern MS systems, such as those using desorption electrospray ionization (DESI), further enhance the utility of this technique for drug discovery and enzyme inhibition assays. purdue.edu

Spectrophotometric Assays for Characterizing Beta-Lactamase Activity and Inhibition Kinetics

Spectrophotometric assays are widely used for the routine characterization of beta-lactamase activity and the evaluation of inhibitors like clavulanic acid. These methods are generally robust, cost-effective, and suitable for high-throughput screening.

A common approach involves the use of a chromogenic cephalosporin (B10832234) substrate, such as nitrocefin (B1678963). elsevier.es The hydrolysis of the beta-lactam ring in nitrocefin by a beta-lactamase results in a color change that can be monitored spectrophotometrically at a specific wavelength (e.g., 482 nm). elsevier.es The rate of this color change is directly proportional to the enzyme's activity.

To study inhibition, the residual beta-lactamase activity is measured after pre-incubating the enzyme with the inhibitor for a defined period. elsevier.es By performing this assay at various inhibitor concentrations, one can determine key kinetic parameters, such as the IC50, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. elsevier.es

Another spectrophotometric method is the modified acidimetric method, which uses a substrate like benzylpenicillin. journalijbcrr.com The hydrolysis of the penicillin produces an acidic product, and the resulting change in pH can be monitored. journalijbcrr.com This assay has been used to assess the inhibitory activity of various compounds against beta-lactamases. journalijbcrr.com

These spectrophotometric assays are invaluable for initial screening of potential beta-lactamase inhibitors and for studying the kinetics of inhibition by compounds such as clavulanic acid. springernature.com

Table 3: Spectrophotometric Assay Details for Beta-Lactamase Activity

| Assay Component | Nitrocefin-Based Assay elsevier.es | Acidimetric Method journalijbcrr.com |

| Substrate | Nitrocefin | Benzylpenicillin |

| Detection Principle | Color change upon hydrolysis of beta-lactam ring | pH change due to acidic product formation |

| Wavelength | 482 nm | Not applicable (pH measurement) |

| Application | Measuring beta-lactamase activity and inhibition | Assessing inhibitory activity of compounds |

| Standard Inhibitor | Clavulanic acid | Clavulanic acid |

Computational and Structural Biology Investigations

Molecular Docking and Dynamics Simulations of Ticarcillin-PBP Interactions

The antibacterial action of ticarcillin (B1683155), like other β-lactam antibiotics, stems from its ability to inhibit penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. nih.govtaylorandfrancis.com By inactivating these enzymes, ticarcillin disrupts cell wall maintenance, leading to cell lysis and bacterial death. nih.gov

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between ticarcillin and PBPs at an atomic level. rsc.orgresearchgate.net Molecular docking predicts the preferred orientation of ticarcillin when it binds to the active site of a PBP. nih.gov These studies help in understanding the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ticarcillin-PBP complex. nih.gov

Molecular dynamics simulations provide a more dynamic picture of this interaction. nih.gov By simulating the movement of atoms over time, MD studies can reveal the conformational changes that occur in both the PBP and ticarcillin upon binding. mdpi.com These simulations can also help to understand the stability of the acyl-enzyme intermediate formed when the β-lactam ring of ticarcillin is opened by the active site serine residue of the PBP. youtube.com This detailed understanding of the binding mechanism is crucial for comprehending how mutations in PBPs can lead to antibiotic resistance by reducing the binding affinity of ticarcillin. rsc.org

| Technique | Purpose | Key Insights |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of ticarcillin to the PBP active site. nih.gov | Identifies key amino acid residues involved in binding and the formation of hydrogen bonds and other non-covalent interactions. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of the ticarcillin-PBP complex. mdpi.com | Reveals conformational changes upon binding, assesses the stability of the complex, and elucidates the dynamics of the acylation process. nih.gov |

Computational Modeling of Clavulanic Acid-Beta-Lactamase Inactivation Mechanisms

The role of clavulanic acid in Timentin is to protect ticarcillin from degradation by β-lactamase enzymes, which are produced by many resistant bacteria. nih.gov Clavulanic acid is a potent, mechanism-based inhibitor of many class A β-lactamases. nih.gov Computational modeling has been instrumental in deciphering the complex chemical mechanism of this inactivation.

Upon binding to the active site of a β-lactamase, the β-lactam ring of clavulanic acid is attacked by a catalytic serine residue, forming a covalent acyl-enzyme intermediate. oup.com Unlike with β-lactam antibiotics, this intermediate does not readily deacylate. Instead, it undergoes a series of chemical rearrangements. oup.com Quantum mechanical (QM) and combined quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to map the reaction pathways and determine the energy barriers of these rearrangements. These studies have helped to elucidate how the clavulanic acid molecule fragments and cross-links with the enzyme, leading to its irreversible inactivation. oup.com

Molecular dynamics simulations have complemented these studies by providing insights into the structural changes within the β-lactamase active site during the inactivation process. mdpi.com These simulations have revealed the importance of specific amino acid residues in stabilizing the various intermediates formed during the reaction. nih.gov

Rational Design and In Silico Screening of Modified Inhibitors Based on Structural Insights

The detailed structural and mechanistic understanding gained from X-ray crystallography and computational studies of β-lactamase-inhibitor complexes has paved the way for the rational design of new and improved inhibitors. oup.com Structure-based drug design aims to create molecules that fit perfectly into the enzyme's active site and have enhanced inhibitory activity.

In silico screening techniques, such as high-throughput virtual screening (HTVS), allow researchers to computationally screen vast libraries of chemical compounds for their potential to bind to and inhibit β-lactamases. This approach has been successful in identifying novel, non-β-lactam scaffolds that could serve as starting points for the development of new inhibitors. researchgate.net Virtual screening can filter compounds based on their shape complementarity to the active site and their predicted binding affinity. acs.org

Once potential inhibitors are identified, molecular docking and MD simulations can be used to refine their structures and predict their binding modes. tandfonline.com This allows for the prioritization of compounds for chemical synthesis and experimental testing, thereby accelerating the drug discovery process. mdpi.com For example, computational methods can guide the modification of existing inhibitors to improve their potency or broaden their spectrum of activity against different types of β-lactamases. acs.org

Protein Engineering Approaches for Elucidating PBP and Beta-Lactamase Resistance Mechanisms

Protein engineering, particularly site-directed mutagenesis, is a powerful experimental technique used to investigate the roles of specific amino acid residues in protein function and resistance. nih.gov By systematically replacing amino acids in PBPs and β-lactamases and then characterizing the mutant proteins, researchers can determine how these changes affect antibiotic binding and hydrolysis. nih.gov

When combined with computational modeling, protein engineering becomes an even more potent tool. For instance, if a particular mutation is found to confer resistance, molecular dynamics simulations can be used to understand the structural and dynamic changes that lead to this resistance. nih.gov These simulations might reveal, for example, that a mutation alters the flexibility of the active site, thereby hindering the binding of the antibiotic. nih.gov

Environmental and Research Applications Non Clinical

Role in Plant Tissue Culture for Bacterial Contamination Control and Organogenesis Promotion

Bacterial contamination is a pervasive issue in plant tissue culture, often leading to the loss of valuable plant materials. Timentin is widely employed to control and eliminate bacterial growth in these in vitro systems. Its broad-spectrum activity is effective against both Gram-positive and Gram-negative bacteria, which are common contaminants in plant cultures.

The application of Timentin in plant tissue culture media helps to create an aseptic environment, which is crucial for the successful regeneration and propagation of plants. Research has shown that Timentin has a minimal negative impact on the growth and development of various plant species, a significant advantage over other antibiotics that can be phytotoxic and inhibit organogenesis. For instance, studies on tobacco (Nicotiana tabacum) and Siberian elm (Ulmus pumila) demonstrated that Timentin at concentrations of 200-500 mg/l had little effect on shoot regeneration. In some cases, Timentin has been observed to promote organogenesis. This is thought to be due to the breakdown of penicillin-type antibiotics in the culture medium into compounds with auxin-like activity, which can stimulate plant cell division and differentiation. However, at higher concentrations, it has been noted to cause oxidative stress in some plant tissues.

Table 1: Effects of Timentin on Bacterial Contamination Control and Organogenesis in Various Plant Species

| Plant Species | Target Bacterium | Timentin Concentration (mg/L) | Observed Effects on Contamination | Observed Effects on Organogenesis |

|---|---|---|---|---|

| Tobacco (Nicotiana tabacum) | Agrobacterium tumefaciens | 200-500 | Effective suppression of bacterial growth. | Little to no negative impact on shoot regeneration. |

| Siberian Elm (Ulmus pumila) | Agrobacterium tumefaciens | 200-500 | Effective suppression of bacterial growth. | Little to no negative impact on shoot regeneration. |

| Indica Rice (Oryza sativa L. cv. IR 64) | Agrobacterium tumefaciens | 250 | Optimal for eliminating Agrobacterium with no negative effects on callus growth. | Promoted high-frequency callus proliferation and regeneration. |

| Tomato (Solanum lycopersicum L. cv. PKM-1) | Agrobacterium tumefaciens | 200 | Effectively suppressed Agrobacterium overgrowth. | Supported good shoot development. |

| Teak (Tectona grandis) | Agrobacterium tumefaciens | 100-300 | Effective bactericidal agent. | Did not negatively affect shoot regeneration; may stimulate it. |

Utility in Agrobacterium-Mediated Plant Transformation Methodologies

Agrobacterium tumefaciens-mediated transformation is a cornerstone of plant genetic engineering, allowing for the introduction of foreign genes into plant genomes. A critical step in this process is the elimination of the Agrobacterium after co-cultivation with plant tissues, as its continued presence can interfere with plant regeneration and lead to necrosis of the explants.

Timentin has proven to be a highly effective agent for this purpose. It is often used as an alternative to other antibiotics like carbenicillin (B1668345) and cefotaxime (B1668864), and in some cases, it has shown superior performance in suppressing Agrobacterium growth with lower toxicity to the plant tissues. For example, in the transformation of indica rice, 250 mg/l of Timentin was found to be the optimal concentration for eliminating Agrobacterium without harming callus growth, which was a problem with cefotaxime and carbenicillin. Similarly, in tomato transformation, 200 mg/l of Timentin effectively controlled bacterial overgrowth. The stability of Timentin in solid agar (B569324) medium for extended periods also contributes to its utility in long-term tissue culture selection processes.

Studies on the Environmental Fate and Persistence of Timentin Components

The environmental fate of antibiotics is a growing concern due to their potential to disrupt microbial ecosystems and contribute to the development of antibiotic resistance. Timentin is comprised of ticarcillin (B1683155) and clavulanic acid, and the environmental persistence of these two components is influenced by different factors.

Ticarcillin, being a β-lactam antibiotic, is known to be relatively unstable in aqueous environments. It is highly soluble in water, and to prevent degradation, solutions should be prepared immediately before use. Its persistence in the environment is expected to be limited due to hydrolysis of the β-lactam ring, a process that can be influenced by pH and temperature.

Clavulanic acid is also known for its instability in aqueous solutions. Its degradation is highly dependent on pH, temperature, and the presence of certain ions. Studies have shown that clavulanic acid is most stable around a neutral pH of 6.0-7.2 and at lower temperatures. Both acidic and alkaline conditions, as well as higher temperatures, accelerate its hydrolysis. The primary hydrolysis product of clavulanic acid has been identified as 1-Amino-4-hydroxybutan-2-one.

Research on the Dissemination of Antimicrobial Resistance Genes in Response to Timentin Exposure

The widespread use of antibiotics is a major driver for the selection and dissemination of antimicrobial resistance genes (ARGs) in the environment. When bacteria are exposed to antibiotics, those with resistance mechanisms are more likely to survive and proliferate, leading to an increase in the prevalence of ARGs in the bacterial population. These genes can then be transferred to other bacteria, including pathogens, through horizontal gene transfer (HGT).

The use of Timentin in non-clinical settings, such as plant tissue culture laboratories, introduces a selective pressure that could potentially contribute to the local dissemination of ARGs. Bacteria that are resistant to ticarcillin, often through the production of β-lactamase enzymes, would be selected for in environments where Timentin is used. While clavulanic acid is included in the formulation to inhibit many β-lactamases, the emergence of β-lactamases that are not susceptible to clavulanic acid inhibition is a known mechanism of resistance.

Currently, there is a lack of specific research directly investigating the dissemination of ARGs in the environment as a direct consequence of Timentin use in plant research applications. However, the general principles of antibiotic resistance suggest that any use of antibiotics has the potential to contribute to the environmental resistome. The release of laboratory waste containing Timentin or transformed plant materials could introduce both the antibiotic and resistant bacteria into the environment. Further research is needed to assess the specific risks associated with the non-clinical use of Timentin and to develop best practices for mitigating the potential for ARG dissemination from these sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products